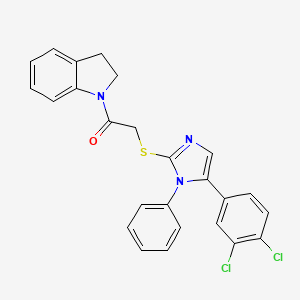
N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazines are a class of organic compounds that contain a heterocyclic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The piperazine ring is a key structural feature and would likely influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound basic . The ethoxy and fluorophenyl groups could also influence properties like solubility and stability.Wissenschaftliche Forschungsanwendungen
Neurological Research : This compound and its analogs have been explored for their affinity and selectivity towards specific receptors in the brain, such as the serotonin 5-HT(1A) receptors. For instance, studies have synthesized and tested similar compounds for their potential as PET (Positron Emission Tomography) tracers to quantify 5-HT(1A) receptors in neuropsychiatric disorders. These tracers can aid in the improved in vivo quantification of receptor sites, which is crucial for diagnosing and understanding various neurological conditions (García et al., 2014).
Drug Development and Evaluation : Analog compounds have been developed to study the dopaminergic and serotonergic systems in the brain, contributing to our understanding of neurotransmission in conditions such as Alzheimer's disease, where receptor densities are significantly altered. PET imaging with these compounds provides a tool for non-invasive assessment of receptor distribution and density, which is vital for drug development and evaluation of therapeutic interventions (Kepe et al., 2006).
Chemistry and Synthesis : Research into these compounds also extends to their chemical synthesis and structural analysis. Understanding the synthesis pathways, crystal structures, and reaction mechanisms of these compounds contributes to the broader field of medicinal chemistry, allowing for the development of more effective and selective therapeutic agents. For example, studies on the microwave-assisted synthesis of hybrid molecules containing similar structural motifs have shed light on new methods for producing compounds with potential biological activities (Başoğlu et al., 2013).
Pharmacological Insights : Investigations into the pharmacological profiles of these compounds, including their receptor affinity, selectivity, and potential therapeutic applications, provide invaluable insights into their mechanism of action. This is crucial for the development of targeted therapies for neurological and psychiatric disorders, as well as for understanding the interactions between different neurotransmitter systems (Piccoli et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-2-30-20-10-6-4-8-18(20)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-5-3-7-17(19)23/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLRLOTHVEVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)
![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)



![Ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932340.png)

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)
